

An In-depth Technical Guide to 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for **2-Hydroxy Probenecid-d6** is not readily available in the public domain. The following information has been compiled from the SDS of the parent compound, Probenecid, and other related scientific literature. This guide is intended for informational purposes for a professional audience and should not replace a formal risk assessment or a manufacturer-provided SDS.

Section 1: Safety and Hazard Information

While a dedicated SDS for **2-Hydroxy Probenecid-d6** is unavailable, the safety profile is expected to be very similar to that of Probenecid. Users should handle this compound with the care required for a pharmacologically active substance.

1.1 GHS Hazard Classification (Based on Probenecid)



Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[1]
Eye Damage/Irritation	1	H318: Causes serious eye damage[2]
Hazardous to the Aquatic Environment, Long-term Hazard	2	H411: Toxic to aquatic life with long lasting effects

1.2 GHS Pictograms (Based on Probenecid)

- Corrosion
- Health Hazard
- Environment
- 1.3 Precautionary Statements (Based on Probenecid)



Туре	Statement
Prevention	P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P310: Immediately call a POISON CENTER or doctor/physician. P391: Collect spillage.
Storage	Store in a well-ventilated place. Keep container tightly closed.[3]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.

1.4 Physical and Chemical Properties (Data for Probenecid)

Property	Value
Molecular Formula	C13H19NO4S[4]
Molecular Weight	285.36 g/mol [4]
Appearance	White or almost white crystalline powder[4]
Melting Point	198 - 199 °C / 388.4 - 390.2 °F[3]
Solubility	Soluble in dilute alcohol.
LogP	3.21[4]



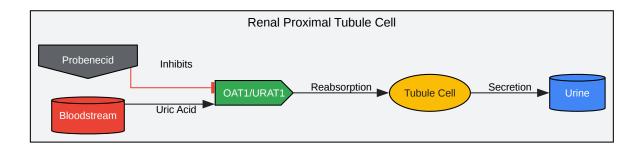
Section 2: Mechanism of Action and Signaling Pathways

Probenecid, the parent compound of **2-Hydroxy Probenecid-d6**, is a well-characterized uricosuric agent that modulates the transport of organic anions in the kidney.[5][6] Its primary mechanism involves the inhibition of transporters in the renal tubules, which alters the excretion of various endogenous and exogenous substances.[6]

2.1 Inhibition of Organic Anion Transporters (OATs)

Probenecid competitively inhibits Organic Anion Transporter 1 (OAT1) and Urate Transporter 1 (URAT1) located on the basolateral membrane of renal proximal tubule cells. This inhibition prevents the reabsorption of uric acid from the urine back into the bloodstream, thereby increasing its excretion and lowering serum uric acid levels.[7] This action is beneficial in the treatment of gout.[6][7]

The deuterated metabolite, **2-Hydroxy Probenecid-d6**, is often used as an internal standard in pharmacokinetic studies to accurately quantify Probenecid and its metabolites.[8]



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Caption: Probenecid's mechanism of action in the renal tubule.

2.2 Interaction with Drug Metabolism

By inhibiting OATs, Probenecid can also reduce the renal excretion of certain drugs, such as penicillin and other β -lactam antibiotics, leading to increased plasma concentrations and



prolonged therapeutic effects.[7] This drug-drug interaction is sometimes exploited for therapeutic benefit.

Section 3: Experimental Protocols

The following are generalized protocols relevant to the study of Probenecid and its metabolites.

3.1 Organic Anion Transporter (OAT) Inhibition Assay

This in-vitro assay is used to determine the inhibitory potential of a compound on OAT-mediated transport.

Objective: To measure the IC50 value of a test compound (e.g., **2-Hydroxy Probenecid-d6**) for OAT1 or OAT3.

Methodology:

- Cell Culture: Use a stable cell line overexpressing the human OAT1 or OAT3 transporter (e.g., HEK293 or CHO cells).[9] Culture the cells in appropriate media until they form a confluent monolayer in 96-well plates.[10]
- Assay Buffer: Prepare a Krebs-Henseleit buffer or similar physiological salt solution.
- Test Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
- Inhibition Assay:
 - Wash the cell monolayers with pre-warmed assay buffer.
 - Pre-incubate the cells with the different concentrations of the test compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.[11]
 - Initiate the transport reaction by adding a known OAT substrate (e.g., radiolabeled paminohippurate (PAH) or a fluorescent substrate like fluorescein-methotrexate) along with the test compound.[10]
 - Incubate for a short, linear uptake period (e.g., 2-5 minutes) at 37°C.

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Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

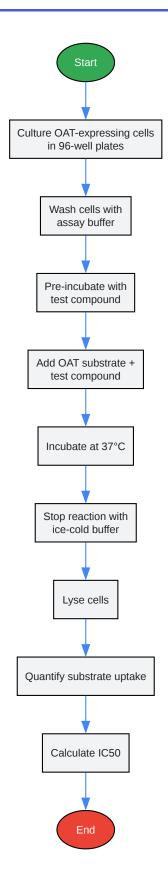
• Quantification:

 Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy.

• Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]





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Caption: Workflow for an OAT inhibition assay.



3.2 Pharmacokinetic Study in Animal Models

Objective: To determine the pharmacokinetic profile of Probenecid when **2-Hydroxy Probenecid-d6** is used as an internal standard.

Methodology:

- Animal Dosing: Administer a single oral or intravenous dose of Probenecid to a suitable animal model (e.g., rats or mice).
- Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
- Sample Preparation:
 - Process the blood samples to obtain plasma.
 - Perform a protein precipitation or liquid-liquid extraction on the plasma samples.
 - Spike the samples with a known concentration of 2-Hydroxy Probenecid-d6 as an internal standard.
- LC-MS/MS Analysis:
 - Analyze the prepared samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
 - Monitor the specific mass transitions for both Probenecid and 2-Hydroxy Probenecid-d6.
- Data Analysis:
 - Construct a calibration curve using known concentrations of Probenecid and the internal standard.
 - Quantify the concentration of Probenecid in the plasma samples at each time point.
 - Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.



Section 4: Concluding Remarks

2-Hydroxy Probenecid-d6 is a crucial tool for the precise bioanalysis of Probenecid. Understanding the safety, mechanism of action, and relevant experimental protocols associated with the parent compound is essential for researchers in drug development and pharmacology. The provided information serves as a foundational guide for the safe and effective use of this compound in a research setting. It is imperative to consult a manufacturer-provided SDS when available and to conduct a thorough risk assessment before initiating any experimental work.

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To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy Probenecid-d6]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15145077#safety-data-sheet-sds-for-2-hydroxy-probenecid-d6]

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